molecular formula C16H20NO2+ B10849545 (6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one

(6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one

Cat. No.: B10849545
M. Wt: 258.33 g/mol
InChI Key: DXTYYNIKCKARPP-OSAQELSMSA-O
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Description

(6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one is a complex organic compound with a unique structure that combines elements of chromene and indolizine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one typically involves multi-step organic reactions. One common approach is to start with the appropriate chromene and indolizine precursors, which are then subjected to a series of reactions including cyclization, methylation, and hydrogenation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests that it could interact with various enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it valuable for a range of industrial applications.

Mechanism of Action

The mechanism of action of (6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 12H-1Benzopyrano[2,3-g]indolizin-12-one : A structurally related compound with similar properties.
  • dl-Elaeocarpin : Another compound with a similar core structure but different functional groups.
  • AT 494 : A compound with comparable biological activity.

Uniqueness

What sets (6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one apart from these similar compounds is its specific stereochemistry and the presence of the methyl group at the 11th position. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20NO2+

Molecular Weight

258.33 g/mol

IUPAC Name

(6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one

InChI

InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3/p+1/t11-,13+,15-/m1/s1

InChI Key

DXTYYNIKCKARPP-OSAQELSMSA-O

Isomeric SMILES

CC1=C2C(=CC=C1)O[C@H]3CC[NH+]4CCC[C@@H]4[C@H]3C2=O

Canonical SMILES

CC1=C2C(=CC=C1)OC3CC[NH+]4CCCC4C3C2=O

Origin of Product

United States

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